molecular formula C24H24ClN3O3S B251209 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide

Cat. No. B251209
M. Wt: 470 g/mol
InChI Key: YQAXEAJUQBWAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in the development and activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

Mechanism of Action

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on B cell signaling pathways. BTK is a critical mediator of B cell receptor (BCR) signaling, which is essential for B cell activation and survival. Inhibition of BTK by N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide results in decreased BCR signaling, leading to reduced B cell proliferation and survival.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies. In addition to its effects on B cell proliferation and survival, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also been shown to inhibit the migration and adhesion of B cells, which are important processes in the development and progression of lymphoma and leukemia.

Advantages and Limitations for Lab Experiments

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has several advantages as a research tool for studying B cell signaling and B cell malignancies. It is a potent and selective inhibitor of BTK, with minimal off-target effects. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also shown synergistic effects with other targeted therapies, which may have clinical implications for combination therapy. However, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has limitations as well, including its relatively short half-life and potential for drug resistance.

Future Directions

There are several potential future directions for research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide and its applications in B cell malignancies. One area of interest is the development of combination therapies that target multiple signaling pathways in B cells. Another area of research is the identification of biomarkers that can predict response to N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide and other BTK inhibitors. Additionally, there is ongoing research on the use of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide in other B cell disorders, such as autoimmune diseases and graft-versus-host disease. Overall, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide represents a promising therapeutic option for the treatment of B cell malignancies, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the piperazine and benzamide moieties. The detailed synthesis method has been described in a patent application by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in B cell malignancies. In preclinical studies, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has demonstrated potent inhibition of BTK activity and suppression of B cell proliferation and survival. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of lymphoma and multiple myeloma.

properties

Molecular Formula

C24H24ClN3O3S

Molecular Weight

470 g/mol

IUPAC Name

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C24H24ClN3O3S/c1-2-31-19-8-5-17(6-9-19)23(29)26-18-7-10-21(20(25)16-18)27-11-13-28(14-12-27)24(30)22-4-3-15-32-22/h3-10,15-16H,2,11-14H2,1H3,(H,26,29)

InChI Key

YQAXEAJUQBWAEI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.